

# Spectroscopic Analysis of 3-Isobutylisoxazole-5-carboxylic acid: A Technical Guide

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## Compound of Interest

**Compound Name:** 3-Isobutylisoxazole-5-carboxylic acid

**Cat. No.:** B1294014

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Isobutylisoxazole-5-carboxylic acid**, a molecule of interest in medicinal chemistry and drug development. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development.

## Chemical Structure and Properties

- IUPAC Name: 3-(2-methylpropyl)isoxazole-5-carboxylic acid
- Molecular Formula: C<sub>8</sub>H<sub>11</sub>NO<sub>3</sub>
- Molecular Weight: 169.18 g/mol
- CAS Number: 910321-93-6[1]

## Spectroscopic Data

The following tables summarize the predicted and characteristic spectroscopic data for **3-Isobutylisoxazole-5-carboxylic acid** based on its chemical structure and general principles of spectroscopy for carboxylic acids and isoxazole derivatives.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted <sup>1</sup>H NMR Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~12.0	Singlet, Broad	1H	-COOH
~6.5 - 7.0	Singlet	1H	Isoxazole C4-H
~2.7	Doublet	2H	-CH <sub>2</sub> -
~2.1	Multiplet	1H	-CH(CH <sub>3</sub> ) <sub>2</sub>
~1.0	Doublet	6H	-CH(CH <sub>3</sub> ) <sub>2</sub>

Table 2: Predicted <sup>13</sup>C NMR Data

Chemical Shift ( $\delta$ ) ppm	Assignment
~165 - 185	-COOH
~160 - 170	Isoxazole C3 & C5
~100 - 110	Isoxazole C4
~30 - 40	-CH <sub>2</sub> -
~25 - 35	-CH(CH <sub>3</sub> ) <sub>2</sub>
~20 - 25	-CH(CH <sub>3</sub> ) <sub>2</sub>

## Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2500 - 3300	Strong, Very Broad	O-H stretch (Carboxylic acid dimer)
~2960	Medium	C-H stretch (Alkyl)
1710 - 1760	Strong, Sharp	C=O stretch (Carboxylic acid)
~1600	Medium	C=N stretch (Isoxazole ring)
1395 - 1440	Medium	O-H bend
1210 - 1320	Strong	C-O stretch
910 - 950	Medium, Broad	O-H bend (out-of-plane)

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Interpretation
169	[M] <sup>+</sup> (Molecular Ion)
152	[M-OH] <sup>+</sup>
124	[M-COOH] <sup>+</sup>
112	[M-C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>
45	[COOH] <sup>+</sup>

## Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data. Actual parameters may vary depending on the instrument and specific experimental conditions.

## NMR Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectra are typically recorded on a 400 MHz or higher spectrometer.[\[2\]](#) The sample is dissolved in a deuterated solvent, such as Chloroform-d (CDCl<sub>3</sub>) or Dimethyl

sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>), with Tetramethylsilane (TMS) used as an internal standard.[2] For <sup>1</sup>H NMR, the chemical shifts are reported in parts per million (ppm) relative to TMS at 0.00 ppm.[2] Data is often reported with chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constants (J) in Hertz (Hz), and integration. For <sup>13</sup>C NMR, chemical shifts are also reported in ppm relative to the solvent peak (e.g., CDCl<sub>3</sub> at 77.0 ppm). [2]

## Infrared (IR) Spectroscopy

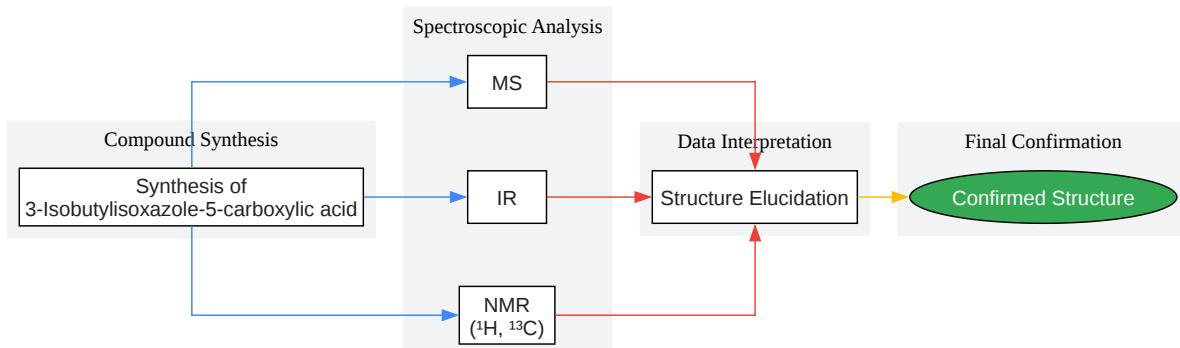
IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) for liquids, as a KBr pellet for solids, or using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over a range of 4000 to 400 cm<sup>-1</sup>.[3] The characteristic broad O-H stretch of the carboxylic acid is due to hydrogen-bonded dimers.[4][5]

## Mass Spectrometry (MS)

Mass spectra can be acquired using various ionization techniques, with Electrospray Ionization (ESI) being common for polar molecules like carboxylic acids.[2] High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of the molecule.[2] The fragmentation pattern, obtained through tandem mass spectrometry (MS/MS), provides valuable structural information.[6]

## Workflow and Data Analysis

The general workflow for the spectroscopic analysis of a compound like **3-Isobutylisoxazole-5-carboxylic acid** involves a systematic approach to elucidating its chemical structure.



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Caption: General workflow for spectroscopic analysis.

This guide provides foundational spectroscopic information for **3-Isobutylisoxazole-5-carboxylic acid**. Researchers should always acquire their own data for confirmation and further analysis.

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